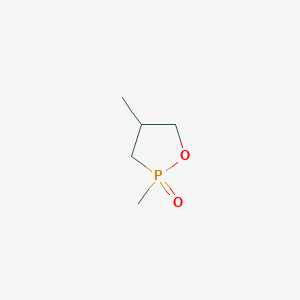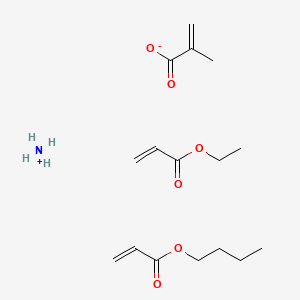
Azanium;butyl prop-2-enoate;ethyl prop-2-enoate;2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt is a complex polymeric compound. This compound is primarily used in various industrial applications due to its unique chemical properties. It is known for its versatility and effectiveness in forming stable emulsions, making it valuable in the production of coatings, adhesives, and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt involves the polymerization of 2-propenoic acid, 2-methyl- with butyl 2-propenoate and ethyl 2-propenoate. The polymerization process typically occurs in the presence of an initiator, such as a peroxide or azo compound, under controlled temperature and pressure conditions. The reaction is carried out in a solvent or emulsion medium to ensure proper mixing and polymer formation.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiator and other additives. The reaction conditions are carefully monitored to maintain the desired molecular weight and polymer properties. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt, which enhances its solubility and stability in aqueous solutions.
Análisis De Reacciones Químicas
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt has numerous scientific research applications:
Chemistry: Used as a stabilizer in emulsion polymerization and as a component in various copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of paints, coatings, adhesives, and sealants due to its excellent film-forming properties
Mecanismo De Acción
The compound exerts its effects through its ability to form stable emulsions and films. The polymer chains interact with each other and with other components in the formulation, creating a cohesive and stable structure. The ammonium salt form enhances its solubility and stability in aqueous solutions, making it effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate): Known for its clarity and rigidity, used in medical and cosmetic applications.
Poly(butyl acrylate): Used in emulsion paints and coatings for its flexibility and adhesion properties.
Poly(ethyl acrylate): Similar to poly(butyl acrylate) but with different mechanical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt is unique due to its combination of monomers, which provides a balance of flexibility, adhesion, and stability. The presence of the ammonium salt enhances its solubility and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
53934-25-1 |
|---|---|
Fórmula molecular |
C16H29NO6 |
Peso molecular |
331.40 g/mol |
Nombre IUPAC |
azanium;butyl prop-2-enoate;ethyl prop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H6O2.H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-3(2)4(5)6;/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6);1H3 |
Clave InChI |
FVOYWQXGICBRRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)[O-].[NH4+] |
Números CAS relacionados |
53934-25-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


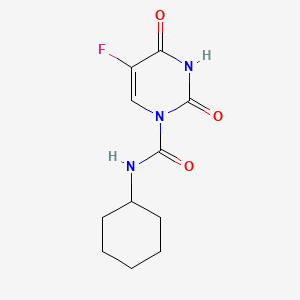


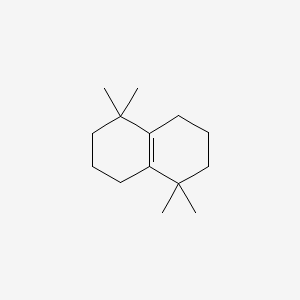
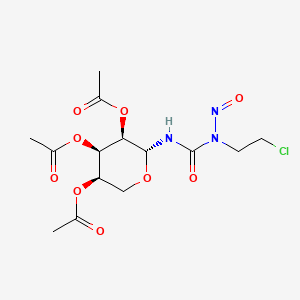
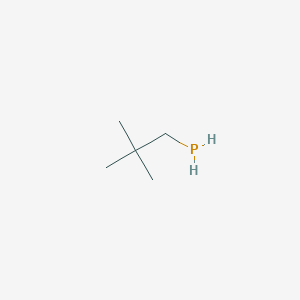


![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
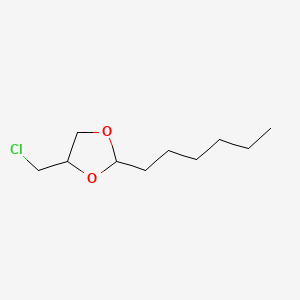
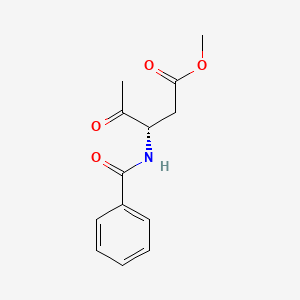
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
